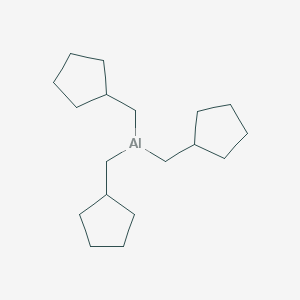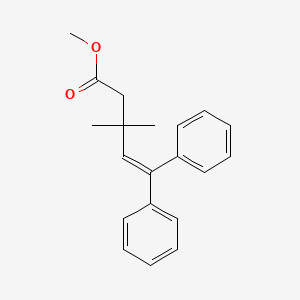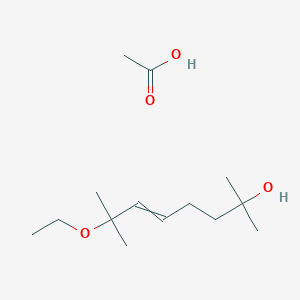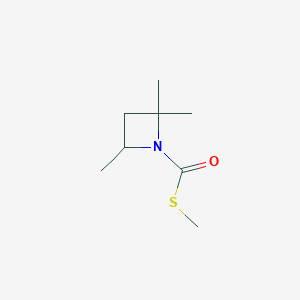
Antibiotic 66-40D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It exhibits broad-spectrum antibacterial activity and is particularly effective against both gram-positive and gram-negative bacteria . The unique structure of this compound includes a 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic .
Vorbereitungsmethoden
Antibiotic 66-40D is produced through the fermentation of Micromonospora inyoensis, a species isolated from soil samples . The microorganism is cultivated in an aqueous nutrient medium under submerged aerobic conditions. The fermentation process typically involves the use of a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate . After fermentation, the antibiotic is isolated and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Antibiotic 66-40D undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction can result in the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of aminoglycoside antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic resistance . In medicine, it is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria . In industry, it is used in the development of new antibacterial agents and in the production of pharmaceutical formulations .
Wirkmechanismus
The mechanism of action of Antibiotic 66-40D involves the inhibition of protein synthesis in bacteria. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This leads to the death of the bacterial cell. The molecular targets of this compound include the 30S subunit of the bacterial ribosome and various ribosomal RNA molecules .
Vergleich Mit ähnlichen Verbindungen
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique in its structure due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit . This unique structure contributes to its broad-spectrum antibacterial activity and its effectiveness against antibiotic-resistant bacteria . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but differ in their specific structural features .
Eigenschaften
CAS-Nummer |
53797-16-3 |
|---|---|
Molekularformel |
C18H35N5O7 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
InChI-Schlüssel |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)





![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)

